molecular formula C34H34Cl2N2O8 B14357081 10,10'-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate CAS No. 92751-95-6

10,10'-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate

Cat. No.: B14357081
CAS No.: 92751-95-6
M. Wt: 669.5 g/mol
InChI Key: XVTXDHDSRJSPMT-UHFFFAOYSA-L
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Description

10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two acridinium ions linked by an octane chain and stabilized by perchlorate ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate typically involves the following steps:

    Formation of Acridinium Ion: The initial step involves the synthesis of acridinium ions. This can be achieved by the reaction of acridine with a suitable alkylating agent under acidic conditions.

    Linking with Octane Chain: The acridinium ions are then linked using an octane-1,8-diyl linker. This step requires the use of a coupling agent to facilitate the formation of the desired linkage.

    Formation of Diperchlorate Salt: Finally, the compound is treated with perchloric acid to form the diperchlorate salt, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the acridinium ions to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the acridinium ions are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.

Scientific Research Applications

10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate has several scientific research applications:

    Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

    Biology: It is employed in cell imaging and as a marker in biological assays.

    Industry: It is used in the development of advanced materials and as a component in certain dyes and pigments.

Mechanism of Action

The mechanism of action of 10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate involves its interaction with biological molecules. The acridinium ions can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the generation of reactive oxygen species upon exposure to light, causing damage to cancer cells in photodynamic therapy. The compound’s ability to fluoresce also makes it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    10-Methylacridinium Chloride: Similar in structure but lacks the octane linker and perchlorate ions.

    Acridine Orange: A well-known acridine derivative used in cell staining but differs in its chemical structure and properties.

    Proflavine: Another acridine derivative with antimicrobial properties, differing in its functional groups and applications.

Uniqueness

10,10’-(Octane-1,8-diyl)di(acridin-10-ium) diperchlorate is unique due to its specific structure, which includes an octane linker and perchlorate ions. This unique structure imparts distinct properties, such as enhanced fluorescence and the ability to intercalate into DNA, making it valuable in various scientific and medical applications.

Properties

CAS No.

92751-95-6

Molecular Formula

C34H34Cl2N2O8

Molecular Weight

669.5 g/mol

IUPAC Name

10-(8-acridin-10-ium-10-yloctyl)acridin-10-ium;diperchlorate

InChI

InChI=1S/C34H34N2.2ClHO4/c1(3-13-23-35-31-19-9-5-15-27(31)25-28-16-6-10-20-32(28)35)2-4-14-24-36-33-21-11-7-17-29(33)26-30-18-8-12-22-34(30)36;2*2-1(3,4)5/h5-12,15-22,25-26H,1-4,13-14,23-24H2;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

XVTXDHDSRJSPMT-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCCCCCC[N+]4=C5C=CC=CC5=CC6=CC=CC=C64.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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